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Abstract
This document provides detailed application notes and experimental protocols for the synthesis

of bis(2-ethylhexyl) azelate, a versatile diester with significant applications as a plasticizer and

lubricant. The synthesis is achieved through the Fischer esterification of azelaic acid with 2-

ethylhexanol. This note explores three catalytic methods: two conventional acid-catalyzed

approaches using p-toluenesulfonic acid and sulfuric acid, and a greener, enzymatic approach

employing Novozym® 435. Detailed methodologies for each synthesis, purification protocols,

and comparative data on reaction conditions and yields are presented to guide researchers in

selecting the most suitable method for their specific needs.

Introduction
Bis(2-ethylhexyl) azelate, also known as dioctyl azelate (DOZ), is a high-boiling, colorless,

and odorless liquid. Its primary application lies in its function as a plasticizer, particularly for

PVC and other polymers, imparting flexibility and durability. It is also utilized as a base for

synthetic lubricants. The synthesis of bis(2-ethylhexyl) azelate is typically achieved by the

direct esterification of azelaic acid with 2-ethylhexanol.[1] This reaction is reversible and

requires a catalyst to proceed at a reasonable rate. This document outlines and compares

three distinct catalytic approaches to this synthesis.
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Reaction Scheme
The overall reaction for the synthesis of bis(2-ethylhexyl) azelate is as follows:

Catalytic Methods and Experimental Protocols
This section details the experimental protocols for the synthesis of bis(2-ethylhexyl) azelate
using p-toluenesulfonic acid, sulfuric acid, and the immobilized enzyme Novozym® 435.

Method 1: p-Toluenesulfonic Acid (p-TSA) Catalyzed
Esterification
p-Toluenesulfonic acid is a widely used, effective, and relatively mild acid catalyst for

esterification reactions.[2][3] It is a solid, which makes it easier to handle compared to liquid

acids.

Experimental Protocol:

Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus, a

magnetic stirrer, and a reflux condenser, combine azelaic acid (1 mole equivalent), 2-

ethylhexanol (2.2 mole equivalents), and p-toluenesulfonic acid monohydrate (0.01-0.05

mole equivalents). Toluene can be added as an azeotropic solvent to facilitate the removal of

water.

Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the

reaction will be collected in the Dean-Stark trap.

Monitoring: Monitor the reaction progress by measuring the amount of water collected. The

reaction is considered complete when the theoretical amount of water (2 mole equivalents)

has been collected.

Work-up and Purification:

Cool the reaction mixture to room temperature.

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to

neutralize the p-TSA catalyst.
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Wash with brine (saturated NaCl solution).

Dry the organic layer over anhydrous sodium sulfate.

Filter to remove the drying agent.

Remove the solvent and excess 2-ethylhexanol by vacuum distillation.

Method 2: Sulfuric Acid Catalyzed Esterification
Concentrated sulfuric acid is a strong and effective catalyst for esterification. However, its

corrosive nature and potential to cause side reactions, such as dehydration of the alcohol, are

notable disadvantages.

Experimental Protocol:

Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add azelaic acid (1 mole equivalent) and 2-ethylhexanol (2.5 mole equivalents).

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.01-0.03 mole

equivalents) to the stirred mixture.

Reaction: Heat the reaction mixture to a temperature of 120-140°C with constant stirring. The

progress of the reaction can be monitored by periodically determining the acid number of the

reaction mixture.

Work-up and Purification:

After cooling, neutralize the reaction mixture with a 10% aqueous sodium carbonate

solution.

Separate the organic layer and wash it with water until neutral.

Remove unreacted 2-ethylhexanol and water under reduced pressure.

The crude product can be further purified by vacuum distillation.

Method 3: Enzymatic Esterification using Novozym® 435
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Enzymatic catalysis offers a greener and more selective alternative to traditional acid catalysis,

operating under milder reaction conditions. Novozym® 435, an immobilized lipase B from

Candida antarctica, is a robust and efficient biocatalyst for esterification.[4][5]

Experimental Protocol:

Reactant and Enzyme Charging: In a suitable reaction vessel, combine azelaic acid (1 mole

equivalent), 2-ethylhexanol (2.2 mole equivalents), and Novozym® 435 (typically 5-10% by

weight of the total reactants). The reaction is often performed in a solvent-free system.

Reaction: Incubate the mixture at a controlled temperature, typically between 60-70°C, with

continuous agitation. A vacuum can be applied to remove the water produced and shift the

equilibrium towards the product.

Monitoring: The reaction progress can be monitored by measuring the decrease in the acid

value of the mixture over time.

Work-up and Purification:

The immobilized enzyme can be easily recovered by filtration for potential reuse.

The product mixture is then subjected to vacuum distillation to remove excess 2-

ethylhexanol and obtain the purified bis(2-ethylhexyl) azelate.

Data Presentation
The following tables summarize the typical reaction conditions and outcomes for the different

catalytic methods.

Table 1: Comparison of Reaction Conditions for the Synthesis of Bis(2-ethylhexyl) Azelate
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Parameter
p-Toluenesulfonic
Acid

Sulfuric Acid Novozym® 435

Catalyst Loading 1-5 mol% 1-3 mol% 5-10 wt%

Temperature Reflux (with Toluene) 120-140 °C 60-70 °C

Reaction Time 4-8 hours 3-6 hours 24-48 hours

Solvent Toluene (optional) Solvent-free Solvent-free

Pressure Atmospheric Atmospheric
Atmospheric or

Vacuum

Table 2: Comparative Yields and Purity of Bis(2-ethylhexyl) Azelate

Catalyst Typical Yield Purity Notes

p-Toluenesulfonic Acid >95% High, after purification
Efficient water

removal is key.

Sulfuric Acid 90-95%

Good, may require

more rigorous

purification

Potential for side

reactions.

Novozym® 435 >98% (Conversion)
Very high, minimal

byproducts

Milder conditions,

catalyst is reusable.[4]
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Reaction Setup

Work-up & Purification
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Caption: Workflow for acid-catalyzed synthesis.
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Experimental Workflow for Enzymatic Synthesis

Enzymatic Reaction
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Caption: Workflow for enzymatic synthesis.
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The synthesis of bis(2-ethylhexyl) azelate can be effectively achieved through various

catalytic methods. Traditional acid catalysis with p-toluenesulfonic acid or sulfuric acid offers

high yields in relatively short reaction times. However, these methods require careful

neutralization and purification steps. Enzymatic synthesis using Novozym® 435 presents a

sustainable alternative with high conversion rates under mild conditions and a simpler work-up,

making it an attractive option for green chemistry applications. The choice of method will

depend on the specific requirements of the researcher, considering factors such as reaction

time, yield, purity, and environmental impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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